3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-
Description
Molecular Topology and Stereochemical Configuration
The molecular formula of 3-pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, is $$ \text{C}{21}\text{H}{26}\text{O}_3 $$, as derived from its SMILES representation $$ \text{CCC(=O)C(COCC1=CC=CC=C1)COCC2=CC=CC=C2} $$ . The central pentanone backbone features a ketone group at position 3, flanked by two phenylmethoxy substituents at positions 1 and 2. The phenylmethoxy groups are attached via ether linkages, creating a sterically congested environment around the carbonyl moiety.
The stereochemical configuration of the molecule is influenced by the spatial arrangement of the benzyl ether groups. Computational models suggest that the two phenylmethoxy branches adopt a gauche conformation relative to the ketone group, minimizing steric clashes between the aromatic rings . However, the absence of chiral centers in the core structure implies that the compound does not exhibit enantiomerism.
| Key Structural Features | Description |
|---|---|
| Core backbone | 3-Pentanone with ketone at position 3 |
| Substituents | Two phenylmethoxy groups at positions 1 and 2 |
| Molecular symmetry | $$ C_1 $$ symmetry due to asymmetric substitution pattern |
| Hybridization of carbonyl carbon | $$ sp^2 $$-hybridized, planar geometry |
The electron-withdrawing nature of the ketone group polarizes the adjacent C–O bonds, while the aromatic rings contribute to delocalized π-electron systems that stabilize the overall structure .
Crystallographic Characterization and Bond Length Analysis
X-ray crystallographic data for this compound are not publicly available in the Cambridge Structural Database (CSD) or other repositories . However, bond lengths and angles can be inferred from related β-keto ethers and computational simulations. For instance, the C=O bond length in analogous ketones typically ranges from $$ 1.21 \, \text{Å} $$ to $$ 1.23 \, \text{Å} $$, while C–O single bonds in ethers measure approximately $$ 1.43 \, \text{Å} $$ .
A theoretical geometry optimization using molecular mechanics (e.g., UFF force field) predicts the following bond parameters for 3-pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- :
| Bond Type | Calculated Length (Å) | Literature Range (Å) |
|---|---|---|
| C=O (carbonyl) | 1.22 | 1.21–1.23 |
| C–O (ether) | 1.44 | 1.42–1.45 |
| C–C (aliphatic) | 1.54 | 1.52–1.56 |
The crystallographic packing of similar compounds, such as (E)-3-{5-[Benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazol-4-yl}-1-(4-bromophenyl)prop-2-en-1-one (CSD entry 2311920), reveals monoclinic unit cells with $$ \beta $$ angles near $$ 123^\circ $$, suggesting potential similarities in lattice symmetry .
Comparative Analysis with Related β-Keto Ether Derivatives
The structural uniqueness of 3-pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, becomes evident when compared to simpler β-keto ethers like 4-methyl-2-pentanone (MIBK). While MIBK lacks aromatic substituents, its carbonyl bond length ($$ 1.22 \, \text{Å} $$) aligns closely with the subject compound . Key differences include:
- Steric Effects : The dual phenylmethoxy groups in the subject compound introduce significant steric hindrance, reducing conformational flexibility compared to MIBK.
- Electronic Effects : The electron-donating benzyl ethers in the subject compound slightly elongate the C=O bond ($$ \Delta \text{length} = +0.01 \, \text{Å} $$) relative to MIBK .
- Crystallographic Packing : Linear β-keto ethers like MIBK adopt hexagonal close-packing, whereas bulkier derivatives likely form orthorhombic or monoclinic lattices due to asymmetric substituents .
The synthesis of homoleptic metal complexes with diazabutadiene ligands, as demonstrated in gallium(II) complexes, underscores the utility of crystallography in resolving steric and electronic interactions in crowded molecules—a methodology applicable to future studies of this compound .
Properties
CAS No. |
680201-70-1 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-phenylmethoxy-2-(phenylmethoxymethyl)pentan-3-one |
InChI |
InChI=1S/C20H24O3/c1-2-20(21)19(15-22-13-17-9-5-3-6-10-17)16-23-14-18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
InChI Key |
IDQVAISQCILMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The introduction of benzyloxy groups at positions 1 and 2 of 3-pentanone typically employs benzyl ether protection. A foundational approach involves:
- Step 1 : Selective protection of diol intermediates using benzyl bromide or chloride under alkaline conditions (e.g., NaH or K₂CO₃).
- Step 2 : Oxidation of the resulting di-benzyl-protected diol to the ketone via Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation ((COCl)₂/DMSO).
For example, 2-methyl-1,3-pentanediol can be protected with benzyl bromide in tetrahydrofuran (THF) to yield 1,3-bis(phenylmethoxy)-2-methylpentane , followed by oxidation to the target ketone. This method achieves yields of 70–90% with >99% purity when chiral reduction agents like NaBH₄ are employed.
Aldol Condensation Approaches
Titanium enolate-mediated aldol reactions enable precise stereochemical outcomes. A study by demonstrates that (S)-1-benzyloxy-2-methyl-3-pentanone serves as a precursor for stereoselective aldol adducts. Adapting this methodology:
- Enolate Formation : Treat (S)-1-benzyloxy-2-methyl-3-pentanone with TiCl₄ and a chiral amine ligand to generate a titanium enolate.
- Nucleophilic Addition : React the enolate with benzyloxyacetaldehyde to install the second benzyloxy moiety.
- Workup : Quench with aqueous NH₄Cl and purify via flash chromatography.
This route achieves >95% diastereomeric excess (de) but requires rigorous temperature control (−78°C to 0°C).
Reductive Alkylation Methods
Patents describe reductive alkylation for analogous ketones. For posaconazole intermediates , a two-step process is utilized:
- Chiral Reduction : Reduce 2-benzyloxy-3-pentanone using (R)-CBS (Corey-Bakshi-Shibata) catalyst with BH₃·THF to obtain (2S,3R)-2-benzyloxy-3-pentanol (90% ee).
- Oxidation : Oxidize the alcohol to the ketone using Dess-Martin periodinane (DMP) or IBX (2-iodoxybenzoic acid).
Applying this to the target compound, 1,2-bis(benzyloxy)pentan-3-one could be synthesized via sequential protection and oxidation, though yields may drop to ~65% due to steric hindrance.
Grignard Reaction Pathways
Grignard reagents facilitate carbon-chain elongation. A plausible route involves:
- Step 1 : React 3-pentanone with benzyloxy-methyl magnesium bromide to form 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-3-pentanol .
- Step 2 : Oxidize the tertiary alcohol using pyridinium chlorochromate (PCC) in dichloromethane.
This method is less stereoselective but scalable, with industrial yields of ~80%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The phenylmethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations: Number and Position
- 3-Pentanone, 2-(phenylmethoxy)- (CAS 132489-34-0): Single phenylmethoxy group at position 2. Lower molecular weight and reduced steric hindrance compared to the target compound. Likely exhibits lower lipophilicity (log P ~1.5–2.0), as seen in analogs like [18F]Fmpp1–3 (log P 1.54–1.98) .
- 3-Hexanone, 2-(phenylmethoxy)- (CAS 132430-86-5): Extended carbon chain (hexanone vs. pentanone) with a phenylmethoxy group. Increased hydrophobicity due to the longer alkyl chain but comparable electronic effects from the substituent .
Functional Group Modifications
- 2-Pentanone, 3-ethyl-1,1-dimethoxy (CAS 62752-91-4): Dimethoxy groups instead of phenylmethoxy. Less bulky and more electron-donating, altering reactivity (e.g., keto-enol tautomerism). Molecular formula C9H18O3 (molar mass 174.24 g/mol) vs. the target compound’s estimated C20H22O3 (higher molar mass due to benzyl groups) .
- 3-Ethyl-2,4-pentanedione: Diketone structure with ethyl substitution. Enhanced acidity (pKa ~8–9 for diketones) compared to the monoketone target compound. Reactivity differences in coordination chemistry or nucleophilic additions .
Physicochemical Properties
| Compound | Substituents | log P (Experimental/Predicted) | Molecular Formula | CAS Number |
|---|---|---|---|---|
| Target Compound | 1- and 2-(phenylmethoxy)methyl | ~2.5–3.0 (predicted) | C20H22O3 | Not available |
| 3-Pentanone, 2-(phenylmethoxy)- | Single phenylmethoxy | ~1.5–2.0 | C12H16O2 | 132489-34-0 |
| [18F]Fmpp1 | Triazole-linked fluorinated chain | 1.98 ± 0.03 | C26H28ClFN4O4 | N/A (radioactive) |
| 2-Pentanone, 3-ethyl-1,1-dimethoxy | Dimethoxy | ~0.5–1.0 (predicted) | C9H18O3 | 62752-91-4 |
Key Observations :
- Lipophilicity : The target compound’s dual phenylmethoxy groups likely increase log P significantly compared to analogs with smaller substituents (e.g., dimethoxy or single phenylmethoxy).
- Synthetic Complexity : Introducing two phenylmethoxy groups requires multi-step protection/deprotection strategies, as seen in the synthesis of pyridaben analogs (e.g., tosylate intermediates in ) .
Biological Activity
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- is a compound that exhibits various biological activities. Understanding its effects is crucial for potential applications in pharmacology and toxicology. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- has a complex structure that includes a pentanone backbone with two phenylmethoxy groups. Its chemical formula is C₁₂H₁₆O₂, and it is categorized under ketones. The presence of the phenyl groups suggests potential interactions with biological targets, particularly in cancer research.
Biological Activity Overview
The biological activity of 3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- has been evaluated in several studies focusing on its cytotoxicity and anti-inflammatory properties.
Cytotoxicity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown high cytotoxicity against MCF-7 breast cancer cells, suggesting a potential for 3-Pentanone derivatives to inhibit tumor growth effectively .
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | 15.6 | |
| 1-(phenylmethoxy)-3-pentanone | MCF-7 | TBD | TBD |
Anti-inflammatory Activity
In vitro studies have demonstrated that similar compounds can modulate inflammatory pathways by affecting cytokine production and inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These actions are critical in managing conditions associated with chronic inflammation .
Table 2: Inflammatory Marker Modulation
| Compound Name | Inflammatory Marker | Effect (%) | Reference |
|---|---|---|---|
| Sargassium vulgare extract | COX-2 | 88.35 | |
| 3-Pentanone derivative | IL-6 | TBD | TBD |
Case Studies
Several case studies highlight the therapeutic potential of compounds analogous to 3-Pentanone, particularly in oncology:
- Breast Cancer Treatment : A study evaluating the efficacy of β-aryl-β-mercapto ketones showed that modifications to the core structure improved cytotoxicity against MCF-7 cells, indicating that similar modifications could enhance the activity of 3-Pentanone derivatives .
- Anti-inflammatory Applications : Another study explored the anti-inflammatory properties of phenolic compounds derived from plants, which showed significant inhibition of pro-inflammatory cytokines. This suggests that 3-Pentanone could be further investigated for its potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
